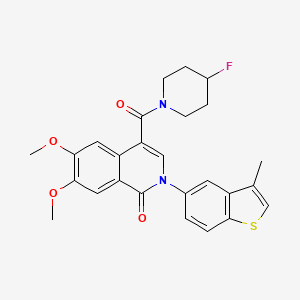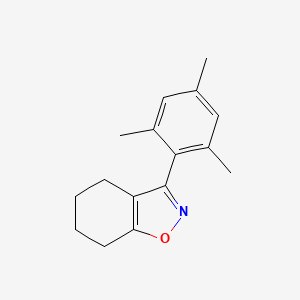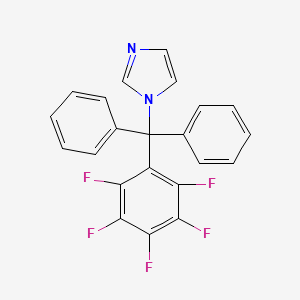
Pentafluoro-trityl clotrimazole analogue 29a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoro-trityl clotrimazole analogue 29a is a synthetic organic compound that acts as a modulator (agonist) of the TRPM3 ion channel . This compound is derived from clotrimazole, a well-known antifungal agent, and has been modified to include a pentafluoro-trityl group, which enhances its pharmacological properties .
Preparation Methods
The synthesis of pentafluoro-trityl clotrimazole analogue 29a involves several steps, starting with the preparation of the pentafluoro-trityl group and its subsequent attachment to the clotrimazole molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize yield and purity .
Chemical Reactions Analysis
Pentafluoro-trityl clotrimazole analogue 29a undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pentafluoro-trityl or clotrimazole moieties .
Scientific Research Applications
Pentafluoro-trityl clotrimazole analogue 29a has a wide range of scientific research applications. In chemistry, it is used as a tool to study the modulation of TRPM3 ion channels . Additionally, this compound may have industrial applications in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of pentafluoro-trityl clotrimazole analogue 29a involves its interaction with the TRPM3 ion channel. By binding to this channel, the compound modulates its activity, leading to changes in ion flow and cellular responses . The molecular targets and pathways involved in this process include the TRPM3 channel itself and associated signaling pathways that regulate ion homeostasis and cellular function .
Comparison with Similar Compounds
Pentafluoro-trityl clotrimazole analogue 29a is unique compared to other similar compounds due to its specific modification with the pentafluoro-trityl group. This modification enhances its pharmacological properties and makes it a more potent modulator of the TRPM3 ion channel . Similar compounds include other clotrimazole analogues and TRPM3 modulators, such as pregnenolone sulphate and CIM0216 .
Properties
Molecular Formula |
C22H13F5N2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)-diphenylmethyl]imidazole |
InChI |
InChI=1S/C22H13F5N2/c23-17-16(18(24)20(26)21(27)19(17)25)22(29-12-11-28-13-29,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
IXZCSHNAKAZHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
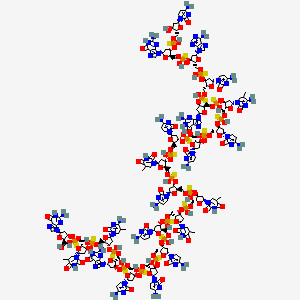
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
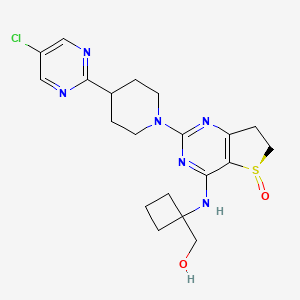
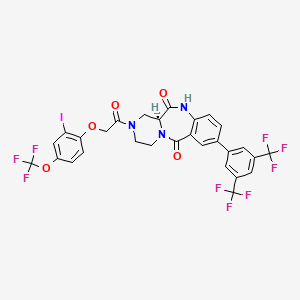
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
